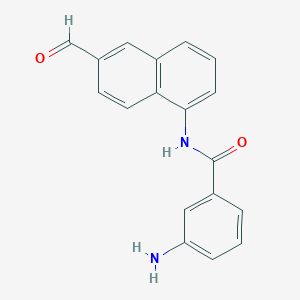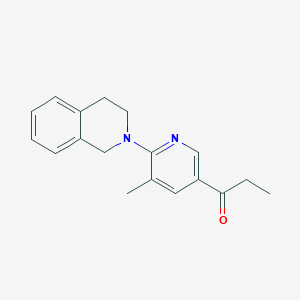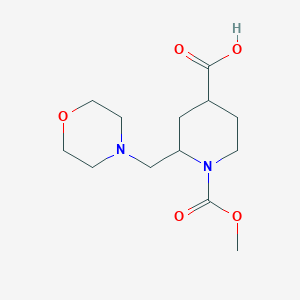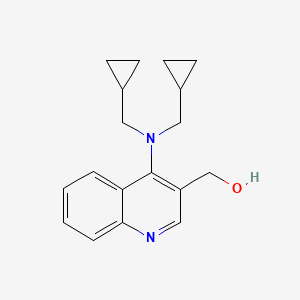
(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Amino Group: The bis(cyclopropylmethyl)amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Various amines and alkyl halides are used for substitution reactions.
Major Products
Scientific Research Applications
(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-3-carboxylic acid: A derivative with similar structural features.
Bis(cyclopropylmethyl)amine: A related compound with similar functional groups.
Uniqueness
(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its bis(cyclopropylmethyl)amino group and hydroxyl group at the 3-position of the quinoline ring make it a versatile compound for various applications .
Properties
CAS No. |
920494-47-9 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
[4-[bis(cyclopropylmethyl)amino]quinolin-3-yl]methanol |
InChI |
InChI=1S/C18H22N2O/c21-12-15-9-19-17-4-2-1-3-16(17)18(15)20(10-13-5-6-13)11-14-7-8-14/h1-4,9,13-14,21H,5-8,10-12H2 |
InChI Key |
HRYYLQVIRUDYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-](/img/structure/B11840792.png)
![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)

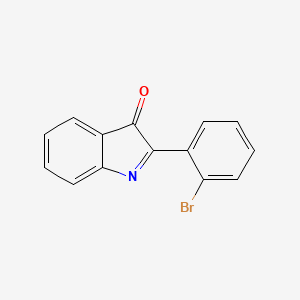
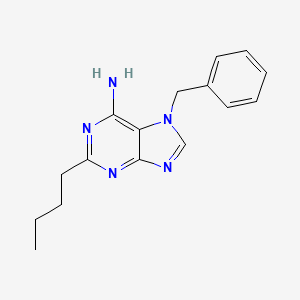
![[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate](/img/structure/B11840821.png)
